2,2',3,3',4,5-Hexachlorobiphenyl

描述

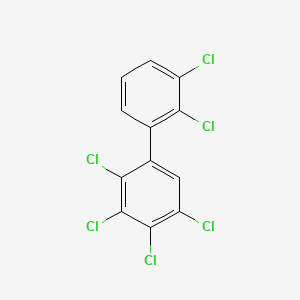

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-3-1-2-5(9(7)15)6-4-8(14)11(17)12(18)10(6)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQKIXKPMJTUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073554 | |

| Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55215-18-4 | |

| Record name | PCB 129 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55215-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055215184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DEW864NXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Distribution of 2,2 ,3,3 ,4,5 Hexachlorobiphenyl

Environmental Persistence and Recalcitrance

The persistence of a chemical compound in the environment is a measure of its resistance to degradation. 2,2',3,3',4,5-Hexachlorobiphenyl, like other highly chlorinated PCBs, is characterized by its significant environmental persistence. This recalcitrance is primarily due to the stable biphenyl (B1667301) structure and the high degree of chlorination, which makes the molecule resistant to both biotic and abiotic degradation processes.

The rate of metabolism and excretion of PCBs generally decreases with increasing chlorination. Hexachlorobiphenyls, in particular, are known to be very resistant to biodegradation in soil, with estimated half-lives that can exceed five years. While specific half-life data for this compound in various environmental compartments are not extensively documented, data for a similar congener, 2,3,3',4,4',5-Hexachlorobiphenyl (B1222757), suggest an atmospheric half-life ranging from 13 to 127 days, based on reactions with hydroxyl radicals. epa.gov In surface water, the half-life is estimated to be greater than 56 days, and in soil, it is projected to be between 3.42 and over 5 years. epa.gov

Microbial degradation of PCBs can occur under both aerobic and anaerobic conditions, although it is generally a slow process for highly chlorinated congeners. Some studies have shown that specific microorganisms are capable of degrading this compound. For instance, the bacterium Paraburkholderia xenovorans LB400 has demonstrated the ability to biodegrade this congener. uh.edu Additionally, anaerobic bacteria have been shown to dechlorinate PCBs, a process that can reduce their toxicity and persistence. cdc.gov The white rot fungus Phanerochaete chrysosporium has been studied for its ability to degrade various xenobiotics, but it has shown negligible mineralization of hexachlorobiphenyls, indicating that fungal degradation may not be a significant pathway for this compound. nih.gov

Photodegradation can also contribute to the breakdown of PCBs in the environment, particularly in aquatic systems and on surfaces. Studies on other hexachlorobiphenyl congeners have shown that photolysis can occur, leading to dechlorination and the formation of lower chlorinated biphenyls.

Global and Regional Distribution Patterns

Atmospheric transport is a primary pathway for the global dissemination of PCBs, including this compound. researchgate.netntnu.no Due to their semi-volatility, these compounds can volatilize from contaminated soils and waters and enter the atmosphere. In the atmosphere, they can exist in the vapor phase or be adsorbed onto particulate matter. This allows them to be transported over long distances by wind currents.

The process of "global distillation" or the "grasshopper effect" plays a significant role in the transport of PCBs to colder regions. This phenomenon involves the repeated cycles of volatilization in warmer temperatures and deposition in cooler temperatures, leading to the gradual migration of these compounds towards the poles. Climate change, with its associated increase in global temperatures, may enhance the volatilization of more chlorinated PCBs, potentially increasing their atmospheric transport. ntnu.no Events such as biomass burning can also release stored PCBs from soils and vegetation back into the atmosphere, contributing to their long-range transport and deposition in remote areas like the Arctic. copernicus.org

In aquatic environments, the behavior of this compound is largely governed by its hydrophobic nature. PCBs have very low water solubility and a high octanol-water partition coefficient (Kow), which means they have a strong tendency to partition from the water column to organic matter in sediment and suspended particles.

Once in an aquatic system, this compound will readily adsorb to sediment particles. The extent of this sorption is highly dependent on the characteristics of the sediment, particularly its organic carbon content. Sediments with higher organic carbon content will have a greater capacity to bind hydrophobic compounds like PCBs. cwejournal.org This strong sorption to sediments means that they can act as a long-term reservoir for these pollutants, releasing them slowly back into the water column over time.

The following table provides an overview of the key parameters influencing the sorption of PCBs:

| Parameter | Description | Influence on Sorption of this compound |

| Organic Carbon Content | The amount of organic matter in the sediment or soil. | Higher organic carbon content leads to stronger sorption. |

| Particle Size | The size distribution of the sediment or soil particles. | Smaller particles (clays and silts) have a larger surface area and tend to have higher organic carbon content, leading to greater sorption. |

| Degree of Chlorination | The number of chlorine atoms on the biphenyl structure. | Higher chlorination generally leads to increased hydrophobicity and stronger sorption. |

| Water Solubility | The ability of the compound to dissolve in water. | Low water solubility is correlated with high sorption potential. |

Similar to aquatic sediments, terrestrial soils can become contaminated with this compound through atmospheric deposition and the disposal of PCB-containing materials. Once in the soil, its fate is largely controlled by sorption to soil organic matter. cwejournal.orgsfu.ca This strong binding limits its mobility and leaching into groundwater. However, it also contributes to its long-term persistence in the soil environment, where it can be available for uptake by plants and soil organisms.

The sorption of PCBs in soil is also characterized by the Koc value. The high hydrophobicity of hexachlorobiphenyls results in high Koc values, indicating that they are not readily mobile in soils when leached with water. cwejournal.org However, their mobility can be significantly increased in the presence of organic solvents. cwejournal.org

Aquatic System Dynamics: Water Column and Sediment Interactions

Bioaccumulation and Trophic Transfer Mechanisms

Due to its lipophilic nature and resistance to metabolic degradation, this compound has a high potential for bioaccumulation in living organisms. t3db.ca Bioaccumulation is the process by which a substance is absorbed by an organism from all sources, including water, food, and sediment, at a rate faster than it is lost.

The tendency of a chemical to accumulate in an organism from the surrounding water is quantified by the bioconcentration factor (BCF), while the bioaccumulation factor (BAF) considers all routes of exposure. nih.gov For highly hydrophobic compounds like hexachlorobiphenyls, BCF and BAF values are typically high. While specific BCF and BAF values for this compound are not widely reported, data for PCBs in general indicate a high potential for accumulation in aquatic organisms. For example, a recommended default fish BAF for total PCBs is 2,000,000 L/kg. ca.gov

Once this compound enters the food web, it can undergo trophic transfer, moving from lower to higher trophic levels. This process, known as biomagnification, can lead to significantly higher concentrations of the compound in top predators compared to organisms at the base of the food web. The trophic magnification factor (TMF) is a measure of the average increase in the concentration of a substance per trophic level. A TMF greater than 1 indicates that the substance is biomagnifying. cdc.gov

Studies on various PCB congeners have demonstrated their potential for trophic magnification in both aquatic and terrestrial food webs. nih.govresearchgate.netmdpi.com For instance, a study on a marine food web found that trophic magnification occurred for the ICES-7 PCBs. nih.gov Another study modeled the TMF for PCB 138 (a hexachlorobiphenyl) and found a TMF distribution between 2.5 and 5, indicating significant biomagnification. lu.se

The table below summarizes the key metrics related to bioaccumulation and trophic transfer:

| Metric | Definition | Significance for this compound |

| Bioconcentration Factor (BCF) | The ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. | Expected to be high due to its high hydrophobicity. |

| Bioaccumulation Factor (BAF) | The ratio of the concentration of a chemical in an organism to its concentration in the ambient environment (water, sediment, and food) at steady state. | Expected to be high, reflecting uptake from all environmental sources. |

| Trophic Magnification Factor (TMF) | The factor by which the concentration of a substance increases for each trophic level in a food web. | Expected to be greater than 1, indicating a potential for biomagnification. |

Uptake Pathways in Biota

The entry of 2,2',3,3',4,4'-Hexachlorobiphenyl into living organisms, or biota, occurs through several primary pathways, largely dictated by the organism's habitat and feeding strategy. As a lipophilic (fat-loving) compound, PCB 128 has a strong affinity for fatty tissues, which drives its accumulation in organisms. nih.gov

For aquatic organisms, the main uptake routes are:

Dietary Intake: Consumption of contaminated food is a major pathway for the accumulation of PCBs in many aquatic species. nih.govvliz.be As PCB 128 moves up the food chain, it is transferred from prey to predator.

Gill Respiration: Fish and other aquatic organisms can absorb dissolved PCBs directly from the water through their gills during respiration. wikipedia.org

Dermal Absorption: Direct contact with and absorption through the skin or outer surfaces is another potential pathway, particularly for organisms living in or in close contact with contaminated sediments. nih.gov

In benthic invertebrates, organisms that live in and on the bottom sediments of aquatic environments, the uptake of PCBs is significantly influenced by their feeding methods. ornl.gov For example, deposit feeders ingest sediment particles and can accumulate PCBs bound to this material, while filter feeders can take in suspended particles to which PCBs are adsorbed. ornl.gov

A study on the bioaccumulation of PCBs in a tidal freshwater marsh ecosystem found that various finfish species accumulated PCBs, with the highest concentrations observed in channel catfish. epa.gov While specific uptake rates for PCB 128 were not detailed, the study highlighted the importance of both sediment and water as sources of contamination for the aquatic food web. epa.gov

Biomagnification in Food Web Structures

Once 2,2',3,3',4,4'-Hexachlorobiphenyl enters the food web, its concentration tends to increase at successively higher trophic levels, a process known as biomagnification. nih.govnih.gov This occurs because PCBs like congener 128 are persistent, meaning they are not easily broken down or metabolized by organisms, and they are readily stored in fatty tissues. nih.govnih.gov

A key metric for quantifying biomagnification is the Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying. A comprehensive study at the Lake Hartwell Superfund site in South Carolina investigated the TMFs of 127 PCB congeners, including 2,2',3,3',4,4'-Hexachlorobiphenyl (PCB 128), in a freshwater food web that included phytoplankton, zooplankton, macroinvertebrates, and fish. usgs.gov The study found that TMFs for PCB congeners ranged from 1.5 to 6.6, clearly demonstrating biomagnification. usgs.gov The TMFs of individual congeners were strongly and positively correlated with their octanol-water partition coefficient (log KOW), a measure of their hydrophobicity. usgs.gov

The following table presents a selection of Trophic Magnification Factors for various PCB congeners from the Lake Hartwell study, illustrating the biomagnification potential of hexachlorobiphenyls like PCB 128.

Table 1: Trophic Magnification Factors (TMFs) for Selected PCB Congeners in the Lake Hartwell Food Web

| PCB Congener | IUPAC Number | Trophic Magnification Factor (TMF) |

| 2,2',5,5'-Tetrachlorobiphenyl | 52 | 2.8 |

| 2,2',3,4,4'-Pentachlorobiphenyl | 87 | 3.9 |

| 2,2',4,4',5-Pentachlorobiphenyl | 101 | 4.3 |

| 2,2',3,3',4,4'-Hexachlorobiphenyl | 128 | 4.7 |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (B50431) | 153 | 5.2 |

| 2,2',3,4,4',5,5'-Heptachlorobiphenyl | 180 | 5.8 |

Data sourced from a study of 127 PCB congeners at the Lake Hartwell Superfund site. usgs.gov

The results clearly show that hexachlorobiphenyls, including PCB 128, exhibit significant biomagnification in aquatic food webs. Organisms at the top of the food chain, such as predatory fish, will accumulate the highest concentrations of these contaminants. nih.govnih.gov

Factors Influencing Bioavailability in Environmental Matrices

The bioavailability of 2,2',3,3',4,4'-Hexachlorobiphenyl—the fraction of the chemical that is available for uptake by living organisms—is influenced by a variety of factors within environmental matrices like soil and sediment. ornl.govusask.ca

Key factors affecting the bioavailability of PCB 128 include:

Sediment Organic Carbon Content: PCBs have a high affinity for organic matter. Sediments with a high total organic carbon (TOC) content tend to bind PCBs more strongly, making them less available for uptake by organisms. ornl.govusask.ca Conversely, in sediments with low TOC, a greater proportion of the PCB 128 may be present in the pore water and thus more readily bioavailable. ornl.gov

Sediment Grain Size: The physical properties of sediment, such as particle size, can also play a role. Finer particles have a larger surface area-to-volume ratio, which can lead to greater adsorption of PCBs. ornl.gov

Organism-Specific Factors: The feeding strategies, habitat, and physiology of an organism influence its exposure and uptake of PCBs. ornl.gov For example, deposit-feeding invertebrates that ingest large quantities of sediment may have higher exposure than organisms that are primarily exposed through the water column. The lipid content of an organism also affects its capacity to accumulate lipophilic compounds like PCB 128. ornl.gov

Chemical Properties of the Congener: The degree of chlorination and the specific arrangement of chlorine atoms on the biphenyl structure affect the hydrophobicity and persistence of a PCB congener, which in turn influences its bioavailability and bioaccumulation potential. ornl.gov

The Biota-Sediment Accumulation Factor (BSAF) is a common metric used to describe the bioaccumulation of sediment-associated contaminants. It is the ratio of the lipid-normalized concentration of a chemical in an organism to the organic carbon-normalized concentration in the sediment. dren.mil A study of a tidal freshwater marsh reported that the co-eluting PCB congeners 182/187/128 had a substantially greater median BSAF than the average for total PCBs, indicating a high potential for accumulation from sediment into finfish. epa.gov

The following table summarizes key factors that influence the bioavailability of hexachlorobiphenyls like PCB 128 in environmental matrices.

Table 2: Factors Influencing the Bioavailability of 2,2',3,3',4,4'-Hexachlorobiphenyl

| Factor | Influence on Bioavailability | Research Findings |

| Sediment Organic Carbon | Higher organic carbon content generally decreases bioavailability. | Polychaetes in low organic carbon sediment had a bioaccumulation factor of 1.59 compared to 0.15 in high organic carbon sediment. ornl.gov |

| Sediment Particle Size | Finer particles can lead to higher adsorption and potentially lower direct bioavailability from porewater. | Sediment characteristics, including particle size, are important factors in the uptake and accumulation of PCBs. ornl.gov |

| Organism Feeding Strategy | Deposit feeders may have higher exposure from ingested sediment compared to filter feeders or predators. | The availability of PCBs in sediments to aquatic organisms depends on the characteristics of the organisms. ornl.gov |

| Lipid Content of Organism | Higher lipid content provides a larger reservoir for the accumulation of lipophilic compounds. | PCB concentrations are often normalized to the lipid content of tissues to compare accumulation between different organisms. dren.mil |

Biogeochemical Transformation and Degradation Pathways of 2,2 ,3,3 ,4,5 Hexachlorobiphenyl

Microbial Degradation Mechanisms

Microbial degradation is a key process in the natural attenuation of polychlorinated biphenyls (PCBs), including 2,2',3,3',4,5-Hexachlorobiphenyl. Both aerobic and anaerobic microorganisms have demonstrated the capacity to transform this compound, albeit through different metabolic routes. The effectiveness of these degradation mechanisms is highly dependent on environmental conditions and the specific microbial species present.

Under aerobic conditions, the primary mechanism for the breakdown of PCBs is through oxidative degradation. This process is initiated by powerful enzymes that introduce oxygen into the biphenyl (B1667301) structure, making it more susceptible to further enzymatic attack and eventual ring cleavage.

The initial and often rate-limiting step in the aerobic degradation of PCBs is catalyzed by biphenyl dioxygenase (Bph Dox), a multi-component enzyme system. nih.gov This enzyme introduces two hydroxyl groups onto the biphenyl rings, a crucial activation step. The specificity of Bph Dox is a major determinant of which PCB congeners can be degraded.

Strains like Alcaligenes eutrophus H850 (now reclassified as Cupriavidus necator H850) and Pseudomonas putida are well-studied for their PCB degradation capabilities. epa.govnih.gov Alcaligenes eutrophus H850 has been shown to degrade a wide range of PCB congeners, particularly those with ortho substitutions. nih.govnih.gov This strain can metabolize components of Aroclor 1242 and 1254. nih.gov The ability of these bacteria to attack the chlorinated biphenyl molecule is dependent on the presence of adjacent unchlorinated carbon atoms, typically at the 2,3- or 3,4-positions, which serve as sites for dioxygenase attack. epa.gov The substitution pattern of this compound, with chlorines at both ortho positions (2 and 2'), presents a significant steric hindrance for many dioxygenases, making it a relatively recalcitrant congener.

The specificity of the biphenyl dioxygenase enzyme is crucial. For instance, the Bph Dox of Pseudomonas pseudoalcaligenes KF707 and Burkholderia cepacia LB400 exhibit different congener selectivities, despite sharing high amino acid sequence identity. nih.gov Directed evolution studies have shown that modifying specific amino acids within the large subunit of Bph Dox can alter and even enhance its substrate range. nih.gov

| Bacterial Strain | Key Enzyme System | Notable Degradation Capabilities |

|---|---|---|

| Alcaligenes eutrophus H850 | Biphenyl dioxygenase | Degrades a broad spectrum of PCB congeners, particularly those with ortho-substitutions. nih.govnih.gov |

| Pseudomonas putida | Toluene dioxygenase, Biphenyl dioxygenase | Known for a wide range of substrate specificities for various aromatic compounds. nih.gov |

| Burkholderia cepacia LB400 | Biphenyl dioxygenase | Exhibits distinct differences in substrate range for PCBs compared to other strains. nih.gov |

| Pseudomonas pseudoalcaligenes KF707 | Biphenyl dioxygenase | Shows different congener selectivity for PCBs. nih.gov |

Following the initial dihydroxylation of the biphenyl rings, the resulting dihydroxylated biphenyl is susceptible to ring cleavage. This is typically mediated by a dioxygenase enzyme, such as 2,3-dihydroxybiphenyl 1,2-dioxygenase (encoded by the bphC gene), which cleaves the aromatic ring. koreascience.kr This cleavage results in the formation of a meta-cleavage product, a yellow-colored compound. koreascience.kr The subsequent steps involve a series of hydrolytic and oxidative reactions that further break down the molecule, eventually leading to intermediates that can enter central metabolic pathways, such as the Krebs cycle. The efficiency of these ring cleavage pathways is also dependent on the substitution pattern of the PCB congener.

A common feature of the aerobic metabolism of PCBs is the formation of hydroxylated metabolites. epa.gov These polar compounds are intermediates in the degradation pathway and are formed through the action of monooxygenase enzymes, such as cytochrome P-450, in some organisms. nih.govt3db.ca While the primary aerobic bacterial degradation pathway involves dioxygenases, the formation of hydroxylated PCBs is a significant transformation step. For some hexachlorobiphenyls, metabolism can lead to the formation of hydroxylated derivatives. nih.gov For example, the metabolism of 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) in some species results in 2,2',4,4',5,5'-hexachloro-3-biphenylol. nih.gov These hydroxylated metabolites are generally more water-soluble and potentially more amenable to further degradation or conjugation and excretion.

Under anaerobic conditions, a fundamentally different degradation mechanism known as reductive dechlorination occurs. In this process, PCBs act as electron acceptors, and chlorine atoms are removed from the biphenyl rings and replaced with hydrogen atoms. epa.govresearchgate.net This process is a key step in the environmental detoxification of highly chlorinated PCBs, as it reduces their toxicity and can make them more susceptible to subsequent aerobic degradation. epa.gov

Reductive dechlorination is carried out by anaerobic microorganisms, and the process is often observed in contaminated sediments. epa.govnih.gov The removal of chlorine atoms tends to occur preferentially from the meta and para positions. epa.gov However, ortho dechlorination has also been demonstrated. researchgate.net For a highly chlorinated congener like this compound, reductive dechlorination would be a critical initial step for its eventual breakdown in anaerobic environments. The process can be enhanced by the presence of electron donors and certain materials like zero-valent iron. nih.gov

In natural environments, the degradation of complex pollutants like this compound is rarely carried out by a single microbial species. Instead, mixed microbial consortia, often involving both aerobic and anaerobic bacteria, work in synergy. nih.gov This synergistic degradation can be highly effective. For example, anaerobic bacteria can reductively dechlorinate highly chlorinated PCBs, producing less chlorinated congeners. These less chlorinated products can then be more readily degraded by aerobic bacteria through oxidative pathways. nih.govnih.gov This two-step process highlights the importance of the interplay between different microbial populations in the complete degradation of persistent organic pollutants. The presence of diverse microbial communities can lead to more robust and efficient degradation of complex mixtures of PCBs found in the environment.

| Degradation Pathway | Conditions | Key Process | Primary Enzymes/Mechanisms | Initial Products |

|---|---|---|---|---|

| Aerobic Biotransformation | Aerobic | Oxidative Degradation | Biphenyl dioxygenase, Ring cleavage enzymes | Dihydroxylated biphenyls, Ring cleavage products, Hydroxylated metabolites |

| Anaerobic Biotransformation | Anaerobic | Reductive Dechlorination | Dehalogenase enzymes | Less chlorinated PCB congeners |

| Mixed Microbial Consortia | Aerobic and Anaerobic | Synergistic Degradation | Combination of reductive dechlorination and oxidative degradation | Sequential breakdown products leading to mineralization |

Aerobic Biotransformation Pathways

Photochemical Degradation Mechanisms

Photochemical degradation, driven by sunlight, represents a significant abiotic pathway for the transformation of PCBs in the environment. This process involves the absorption of light energy, leading to the breaking of chemical bonds.

Photodechlorination Processes

Photodechlorination is a primary photochemical reaction for this compound. This process involves the removal of chlorine atoms from the biphenyl structure. The loss of chlorine atoms typically results in the formation of lower-chlorinated PCB congeners. For instance, the irradiation of hexachlorobiphenyls can lead to the formation of products with fewer chlorine atoms through photoreduction. Studies on other hexachlorobiphenyl isomers have shown that irradiation in organic solvents can cause the loss of chlorine, rearrangement, and condensation reactions toxicdocs.org.

Influence of Environmental Conditions on Photolysis

The rate and extent of photolysis are significantly influenced by various environmental factors. The presence of sensitizers, such as dissolved organic matter (DOM) like humic acids, can accelerate the photodegradation of PCBs. DOM can produce reactive oxygen species, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which enhance the transformation of these compounds nih.gov. For example, the photolysis of 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) was significantly accelerated in the presence of humic acid, with hydroxyl radicals accounting for a substantial portion of the degradation nih.gov. The medium in which the PCB is present also plays a crucial role. While photolysis can occur in water, the process can be different for PCBs adsorbed onto soil or sediment particles or present in the gas phase toxicdocs.orgepa.gov.

Chemical Transformation Processes in Environmental Media

Apart from photochemical reactions, this compound can undergo other chemical transformations in environmental media such as soil and water. PCBs are generally resistant to hydrolysis and oxidation under typical environmental conditions nih.gov. However, under specific conditions, such as in the presence of strong oxidizing agents or at high temperatures like those in incinerators, they can be broken down nih.gov. In soil and sediment, the mobility and reactivity of PCBs are influenced by their strong adsorption to organic matter, which can limit their availability for chemical reactions.

Enzyme Systems Involved in Biotransformation and Metabolite Formation

In biological systems, the biotransformation of this compound is primarily mediated by specific enzyme systems, leading to the formation of various metabolites.

The primary enzyme system responsible for the initial metabolism of PCBs in vertebrates is the Cytochrome P450 (CYP) monooxygenase system nih.govnih.govwikipedia.org. These enzymes, particularly isoforms in the CYP1A, CYP2B, and CYP3A subfamilies, catalyze the oxidation of the PCB molecule. This oxidation often proceeds through the formation of an unstable arene oxide intermediate, which can then be converted to hydroxylated metabolites or other products nih.gov. The specific CYP enzymes involved can influence the types of metabolites formed nih.gov.

Another important enzyme system is Glutathione (B108866) S-transferase (GST) . GSTs are phase II detoxification enzymes that conjugate glutathione to electrophilic compounds, including the arene oxide intermediates of PCBs nih.govmdpi.comnih.govnih.gov. This conjugation makes the compounds more water-soluble and facilitates their excretion from the body nih.govmdpi.com. The activity of GSTs is a critical step in the pathway leading to the formation of methyl sulfone metabolites nih.gov.

Hydroxylated PCB Metabolites (HO-PCBs)

Hydroxylated PCBs (HO-PCBs) are major metabolic products resulting from the CYP-mediated oxidation of PCBs nih.govepa.gov. The position of the hydroxyl group on the biphenyl rings is determined by the chlorine substitution pattern of the parent PCB and the specific CYP enzymes involved nih.gov. These hydroxylated metabolites are of significant environmental and toxicological concern because they can be more biologically active than the parent PCBs. For example, certain HO-PCBs have been shown to interact with hormone receptors epa.gov. In various animal and human tissues, a range of HO-PCB congeners have been identified, such as 4-OH-2,2',3,4',5,5'-hexachlorobiphenyl (a metabolite of a different hexachlorobiphenyl isomer) nih.govnih.gov.

Methyl Sulfone PCB Metabolites (MeSO2-PCBs)

Methyl sulfone PCBs (MeSO2-PCBs) are persistent metabolites formed through a complex biotransformation pathway epa.govnih.govdss.go.thnih.gov. This pathway is initiated by CYP-mediated oxidation, followed by conjugation with glutathione, and subsequent processing of the glutathione conjugate to a cysteine conjugate. This is then cleaved to a thiol, which is subsequently methylated and oxidized to the final methyl sulfone metabolite nih.gov. The formation of MeSO2-PCBs is highly dependent on the chlorine substitution pattern of the parent PCB congener nih.gov. These metabolites are known to be persistent and can accumulate in specific tissues in wildlife and humans nih.govdss.go.thnih.gov.

Table of Research Findings on PCB Transformation:

| Process | Key Factors/Enzymes | Products | Relevant Research Findings |

| Photodechlorination | Sunlight (UV radiation) | Lower-chlorinated PCBs | Irradiation of hexachlorobiphenyls can lead to the removal of chlorine atoms toxicdocs.org. |

| Sensitized Photolysis | Dissolved Organic Matter (DOM), Reactive Oxygen Species (•OH, ¹O₂) | Hydroxylated and other degradation products | Humic acids significantly accelerate the photodegradation of PCBs in water nih.gov. |

| CYP-Mediated Oxidation | Cytochrome P450 (CYP1A, CYP2B, CYP3A) | Arene oxides, Hydroxylated PCBs (HO-PCBs) | CYP enzymes are the primary catalysts for the initial oxidation of PCBs in vertebrates nih.govnih.gov. |

| Glutathione Conjugation | Glutathione S-transferase (GST) | Glutathione conjugates | GSTs facilitate the detoxification and excretion of PCB metabolites nih.govmdpi.comnih.gov. |

| Metabolite Formation | CYP enzymes, GST pathway | HO-PCBs, MeSO₂-PCBs | Specific HO-PCB and MeSO₂-PCB congeners are formed depending on the parent PCB structure and metabolic pathways nih.govnih.gov. |

3 Arene Oxide Intermediates

The biotransformation of this compound (PCB 128) can proceed through the formation of highly reactive arene oxide intermediates. This metabolic activation is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The epoxidation of one of the aromatic rings of the biphenyl structure represents a critical juncture in the metabolic fate of this persistent organic pollutant, leading to various subsequent products.

The initial hydroxylation of polychlorinated biphenyls (PCBs) can occur via two main pathways: a direct insertion of a hydroxyl group or through the formation of an arene oxide intermediate. nih.gov This latter pathway is significant as arene oxides are electrophilic and can react with cellular nucleophiles. The formation of arene oxides is a key step in the metabolic activation of many xenobiotics. nih.gov In the context of PCBs, this activation is mediated by phase I metabolism, predominantly by CYP enzymes located in the liver. nih.gov

While specific studies on the arene oxide intermediates of this compound are limited, the general mechanism for PCB metabolism suggests that the presence of unsubstituted adjacent carbon atoms on the biphenyl rings would be susceptible to epoxidation. For PCB 128, the potential sites for arene oxide formation are the C5'-C6' bond on the pentachlorophenyl ring and the C5-C6 and C6-C1' bonds.

The formation of arene oxide intermediates is a pivotal step that dictates the subsequent metabolic products. These unstable epoxides can undergo several transformations:

Spontaneous Rearrangement: The arene oxide can spontaneously rearrange to form various isomeric hydroxylated metabolites. This rearrangement often involves the "NIH shift," a chemically-induced intramolecular migration of a substituent (in this case, a chlorine atom) that occurs during aromatic hydroxylation. nih.gov

Enzymatic Hydration: The enzyme epoxide hydrolase can catalyze the hydration of the arene oxide to form a trans-dihydrodiol.

Conjugation with Glutathione: The arene oxide can be conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This is generally considered a detoxification pathway.

The reactivity of arene oxide intermediates also implicates them in the toxic effects of PCBs. Their electrophilic nature allows them to form covalent adducts with cellular macromolecules such as proteins, DNA, and RNA. Such binding can disrupt cellular function and is a mechanism of chemical carcinogenesis for many polycyclic aromatic compounds.

While direct experimental data on the specific arene oxide intermediates of this compound is not extensively documented in publicly available literature, the established principles of PCB metabolism provide a strong theoretical framework for their formation and subsequent reactions. The table below summarizes the key aspects of arene oxide intermediates in the context of general PCB metabolism, which can be extrapolated to understand the potential pathways for PCB 128.

| Aspect | Description | Implication for this compound |

| Formation | Catalyzed by cytochrome P450 (CYP) enzymes through epoxidation of an aromatic ring. | The unsubstituted positions on the biphenyl rings are potential sites for epoxidation. |

| Intermediates | Highly reactive electrophilic epoxides on the biphenyl rings. | Formation of this compound-x,y-oxide. |

| Fates | 1. Rearrangement to phenols (hydroxylated PCBs). 2. Hydration to dihydrodiols by epoxide hydrolase. 3. Conjugation with glutathione by glutathione S-transferases. 4. Covalent binding to macromolecules (DNA, RNA, protein). | Can lead to the formation of various hydroxylated metabolites of PCB 128 and adducts with cellular components. |

| Enzymes Involved | Cytochrome P450, Epoxide Hydrolase, Glutathione S-Transferases. | These enzyme systems are crucial in determining the metabolic fate and potential toxicity of PCB 128. |

Advanced Analytical Methodologies for 2,2 ,3,3 ,4,5 Hexachlorobiphenyl

Congener-Specific Separation and Identification Techniques

The accurate analysis of 2,2',3,3',4,5-Hexachlorobiphenyl, also known as PCB 128, necessitates sophisticated techniques that can distinguish it from the other 208 PCB congeners. nih.gov This is crucial as the properties and effects of individual congeners can vary significantly.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of PCBs. thermofisher.com In this method, the sample extract is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum serves as a "fingerprint" for identification. longdom.org

For the analysis of this compound, high-resolution capillary columns are employed in the GC to achieve the necessary separation from other hexachlorobiphenyl isomers. windows.net The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, focusing only on the specific mass-to-charge ratios characteristic of this congener. epa.gov Triple quadrupole GC-MS/MS further increases selectivity by reducing chemical background interference. thermofisher.com

Typical GC-MS Parameters for PCB Analysis:

| Parameter | Setting |

| Column | Varies (e.g., DB-5, SP-2330) |

| Injector Temperature | 270°C |

| Oven Program | Initial hold at 80°C, ramped to 270°C |

| Carrier Gas | Helium |

| MS Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| This table presents typical parameters and may vary depending on the specific instrument and method. longdom.org |

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography with an electron capture detector (GC-ECD) is another widely used technique for PCB analysis, particularly for its high sensitivity to halogenated compounds like PCBs. longdom.orgthermofisher.com The ECD works by measuring the decrease in a constant electron current caused by the passage of electronegative compounds, such as those containing chlorine.

While highly sensitive, GC-ECD is not as specific as GC-MS, as it does not provide structural information. unitar.org Therefore, the identification of this compound using GC-ECD relies heavily on the chromatographic retention time. To improve the reliability of identification, analysis on two columns with different polarities is often performed. tdi-bi.comresearchgate.net

Sample Preparation and Extraction Methods for Complex Matrices

Extracting this compound from complex environmental and biological samples is a critical step before instrumental analysis. The goal is to isolate the target analyte from interfering substances. cdc.gov

Pressurized Solvent Extraction (PSE) and Solid Phase Extraction (SPE)

Pressurized Solvent Extraction (PSE) , also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses solvents at elevated temperatures and pressures. thermofisher.comnih.gov This method offers several advantages over traditional techniques like Soxhlet extraction, including reduced extraction times and lower solvent consumption. thermofisher.comvscht.cz For PCB analysis, common solvents used in PSE include hexane, dichloromethane, and acetone, or mixtures thereof. vscht.czepa.gov

Solid Phase Extraction (SPE) is a versatile technique used for both sample extraction and cleanup. cdc.govnih.gov For aqueous samples, SPE cartridges containing a solid adsorbent (e.g., C18) are used to trap PCBs from the water. The PCBs are then eluted with a small volume of an organic solvent. nih.gov SPE is also used as a cleanup step to remove interfering compounds from the sample extract before analysis. cdc.gov

Quantification Techniques and Detection Limits

The quantification of this compound is typically performed using an internal or external standard method. In the internal standard method, a known amount of a compound with similar chemical properties (but not present in the sample), often a 13C-labeled version of a PCB congener, is added to the sample before extraction. The ratio of the response of the target analyte to the internal standard is then used for quantification. This approach helps to correct for any loss of the analyte during sample preparation and analysis.

The detection limits for this compound depend on the analytical method used and the sample matrix. GC-MS and GC-ECD can achieve very low detection limits, often in the parts-per-billion (ppb) to parts-per-quadrillion (ppq) range. epa.gov For instance, a validated GC-MS method for various PCB congeners in transformer oil reported method detection limits (MDLs) ranging from 0.02 to 0.13 ppm (w/v). longdom.org

Development of Certified Reference Materials for Accuracy and Comparability

Certified Reference Materials (CRMs) are essential for ensuring the accuracy and comparability of analytical data for this compound. sigmaaldrich.com CRMs are materials with a precisely known concentration of the target analyte. sigmaaldrich.comaccustandard.com They are produced by national and international metrology institutes and are used to calibrate instruments, validate analytical methods, and perform quality control checks. The availability of CRMs for specific PCB congeners, including this compound, allows laboratories to demonstrate the traceability of their measurement results to a common reference. sigmaaldrich.comsigmaaldrich.com

Molecular and Cellular Mechanisms of Interaction of 2,2 ,3,3 ,4,5 Hexachlorobiphenyl

Aryl Hydrocarbon Receptor (AhR)-Mediated Pathways

The interaction of polychlorinated biphenyls with the Aryl Hydrocarbon Receptor (AhR) is a primary mechanism for many of their toxicological effects. The potency of this interaction is highly dependent on the specific structure of the PCB congener, particularly the number and position of chlorine atoms.

The binding affinity of a PCB congener to the Aryl Hydrocarbon Receptor (AhR) is a critical determinant of its potential to elicit "dioxin-like" toxicity. The structure-activity relationship for PCBs and AhR binding is well-established. nih.gov Congeners that can assume a planar or coplanar configuration, meaning their two phenyl rings can rotate into the same plane, are the most potent ligands for the AhR. nih.govepa.gov This planarity is facilitated by a lack of chlorine atoms at the ortho positions (carbons 2, 2', 6, and 6').

2,2',3,3',4,5-Hexachlorobiphenyl (PCB 132) is classified as a di-ortho substituted PCB, as it possesses two chlorine atoms at the ortho positions (2 and 2'). This substitution pattern creates steric hindrance, preventing the biphenyl (B1667301) rings from achieving a coplanar configuration. nih.gov Consequently, di-ortho substituted PCBs generally exhibit a much lower binding affinity for the AhR compared to non-ortho (coplanar) or mono-ortho substituted congeners. nih.govepa.gov The binding affinity and subsequent receptor activation for this class of PCBs are significantly reduced due to their non-planar structure. nih.gov While specific binding affinity values for PCB 132 are not extensively documented, the established structure-activity relationships indicate that its capacity to bind and activate the AhR is weak. nih.govnih.gov

Table 1: Structure-Activity Relationship for PCB Binding to Aryl Hydrocarbon Receptor (AhR)

| PCB Substitution Pattern | Molecular Configuration | AhR Binding Affinity | Example Congeners |

| Non-ortho | Coplanar | High | PCB 77, PCB 126, PCB 169 |

| Mono-ortho | Partially Non-planar | Moderate to Low | PCB 105, PCB 118 |

| Di-ortho | Non-planar | Very Low to Negligible | PCB 132 , PCB 153 |

Activation of the AhR by a ligand leads to its translocation into the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.gov This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. nih.gov A prototypical and well-studied target gene is CYP1A1, which codes for the cytochrome P450 1A1 enzyme, a key component of phase I xenobiotic metabolism. nih.govnih.gov

The induction of CYP1A1 is strongly correlated with the AhR binding affinity of the ligand. nih.govnih.gov Potent, coplanar PCBs like 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) are strong inducers of CYP1A1. nih.govnih.gov Conversely, congeners with low AhR binding affinity also exhibit low intrinsic efficacy to induce CYP1A1 expression. nih.gov Studies on mono- and di-ortho-substituted PCBs have demonstrated that they are weak partial agonists or even competitive antagonists of the AhR signaling pathway. nih.gov For instance, the di-ortho congener PCB 128 has been shown to act as a competitive antagonist. nih.gov Given that this compound (PCB 132) is a di-ortho substituted congener with predicted low affinity for the AhR, it is expected to be a very weak or negligible inducer of CYP1A1 and other AhR-mediated gene expression.

AhR-Independent Molecular Pathways

Many of the neurotoxic effects of PCBs, particularly the non-coplanar congeners, are not mediated through the AhR but occur via alternative molecular mechanisms. These pathways involve direct interactions with cellular components, leading to disruptions in critical signaling cascades.

A significant AhR-independent mechanism of PCB neurotoxicity is the disruption of intracellular calcium (Ca²⁺) signaling. nih.govnih.gov Several non-coplanar, ortho-substituted PCBs have been shown to alter Ca²⁺ homeostasis by affecting its release from intracellular stores like the endoplasmic reticulum and mitochondria, or by interfering with voltage-gated calcium channels. nih.govnih.govnih.gov The effects are highly congener-specific. nih.govnih.gov

Research comparing a range of non-dioxin-like PCBs demonstrated that while many tri-, tetra-, and some pentachlorinated congeners increased basal intracellular Ca²⁺ levels, most hexa- and heptachlorobiphenyls did not have this effect. nih.gov This suggests that this compound (PCB 132), as a hexachlorinated congener, is unlikely to significantly alter basal or depolarization-evoked intracellular calcium concentrations through the mechanisms observed for lower chlorinated PCBs. nih.gov The ability of a PCB to disrupt calcium homeostasis is closely tied to its specific chlorine substitution pattern, which dictates its interaction with targets like ryanodine (B192298) receptors (RyR), a class of intracellular calcium release channels. researchgate.net

Protein Kinase C (PKC) represents a family of enzymes crucial for regulating a multitude of cellular signaling pathways through the phosphorylation of target proteins. nih.govmdpi.com PKC activation is linked to second messengers such as diacylglycerol (DAG) and intracellular calcium. youtube.com Some non-coplanar PCBs have been found to modulate PKC activity, an effect that is independent of the AhR. koreascience.kr

Studies have shown that certain non-coplanar PCBs can lead to the translocation and activation of specific PKC isozymes. koreascience.kr For example, research on cultured neuronal cells indicated that non-coplanar PCBs were more effective than coplanar congeners at activating PKC isozymes α, δ, and ε. koreascience.kr This activation can interfere with numerous downstream pathways, including those involved in cell growth, differentiation, and neurotransmitter release. nih.govnih.gov While this mechanism has been established for some non-coplanar congeners, specific research detailing the direct effect of this compound (PCB 132) on PKC activity and its various isozymes is limited.

PCBs are recognized as developmental neurotoxicants, with a primary target being the brain's dopamine (B1211576) (DA) system. nih.govresearchgate.netnih.gov Many ortho-substituted, non-coplanar PCBs have been shown to decrease dopamine content in cultured cells and in various brain regions. nih.govepa.gov These effects are believed to occur through AhR-independent mechanisms, such as the inhibition of enzymes involved in dopamine synthesis or transport. nih.gov

A study specifically investigating the atropisomers of 2,2',3,3',4,6'-hexachlorobiphenyl (B1195869) (an isomer of PCB 132, though often referred to as PCB 132 in the study) in dopaminergic cells found that a 24-hour exposure did not significantly alter the levels of dopamine or its metabolites. researchgate.net This specific finding suggests that, under the tested conditions, PCB 132 may not be a potent disrupter of dopamine turnover. researchgate.net However, it is important to note that other research has indicated that longer exposure times or the presence of PCB metabolites might be necessary to elicit toxicity in dopaminergic systems. researchgate.net

Table 2: Summary of Investigated Effects of this compound (PCB 132)

| Pathway | Specific Target/Effect | Finding for PCB 132 / Related Congeners | Reference |

| AhR-Mediated | AhR Binding | Predicted to be very low due to di-ortho substitution. | nih.govnih.gov |

| CYP1A1 Induction | Predicted to be negligible; di-ortho PCBs show low intrinsic efficacy. | nih.gov | |

| AhR-Independent | Calcium Homeostasis | Hexachlorinated biphenyls generally show little effect on intracellular Ca²⁺ levels. | nih.gov |

| PKC Activity | Non-coplanar PCBs can activate certain PKC isozymes; specific data for PCB 132 is lacking. | koreascience.kr | |

| Dopaminergic System | No significant alteration of dopamine or its metabolites after 24h exposure in one study. | researchgate.net |

Endocrine System Modulation (e.g., Thyroid Hormone and Estrogen Receptor Interactions)

This compound is a recognized endocrine disruptor, interfering with both thyroid hormone and estrogen signaling pathways. PCBs, due to their structural similarity to thyroid hormones, can interfere with thyroid hormone function. This interference can disrupt gene transcription mediated by thyroid receptors, potentially leading to thyroid hormone dysfunction, which is critical for regulating basal metabolism, normal growth, and development. nih.gov

Hydroxylated metabolites of PCBs, which are more toxic than the parent compounds, have been shown to have harmful effects on the endocrine system. nih.gov Studies using yeast two-hybrid assays with human estrogen receptor ERα and human thyroid receptor TRα have demonstrated the estrogenic and thyroid activities of various hydroxylated PCBs. oup.com These assays revealed that the position of the hydroxyl group and the pattern of chlorine substitution are crucial for these interactions. For instance, a para-hydroxyl group is more likely to confer estrogenic activity, while one ortho-chlorine atom is also important for this activity. oup.com In contrast, thyroid activity does not appear to be as strongly dependent on the hydroxyl group's position. oup.com

Impact on Gene Expression Profiles

The exposure to this compound significantly alters gene expression profiles, impacting numerous cellular pathways.

Differential Gene Expression Analysis (e.g., RNA Sequencing Studies)

RNA sequencing (RNA-seq) is a powerful tool for examining changes in gene expression following chemical exposure. researchgate.net In a study investigating the effects of 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB-153) on zebrafish embryos, RNA-seq analysis identified a substantial number of differentially expressed genes. researchgate.netnih.gov The study found 633, 2,227, and 3,378 differentially expressed genes in embryos treated with different concentrations of PCB-153, with 301 genes being commonly affected across all treatment groups. researchgate.netnih.gov

Similarly, a microarray analysis of normal human liver cells (L-02) exposed to 2,3,3',4,4',5-hexachlorobiphenyl (B1222757) (PCB 156) identified 222 differentially expressed mRNAs and 628 differentially expressed long non-coding RNAs (lncRNAs). nih.gov These findings highlight the extensive impact of this class of compounds on the cellular transcriptome.

Pathways Enriched in Gene Expression Changes (e.g., Circadian Rhythm, FoxO Signaling, Insulin (B600854) Resistance)

Pathway analysis of the differentially expressed genes reveals enrichment in several key biological pathways. In zebrafish exposed to PCB-153, KEGG pathway analysis showed a significant enrichment of genes related to the circadian rhythm, FoxO signaling, and insulin resistance pathways. researchgate.netnih.gov The disruption of circadian rhythms is particularly noteworthy as it is linked to the development of metabolic and neurological diseases. nih.gov

The Forkhead box protein O (FOXO) is a transcription factor involved in various cellular processes, including insulin signaling, metabolism, and response to oxidative stress. nih.gov Studies have shown that the circadian clock's sensitivity to oxidative stress is regulated by FOXO and insulin signaling. nih.gov The finding that PCB exposure affects these pathways suggests a potential mechanism for its toxic effects.

Effects on Cell Cycle Regulatory Genes (e.g., Cyclin Genes, NF-kB p50 subunit)

2,2',4,4',5,5'-Hexachlorobiphenyl (PCB-153) has been shown to affect the expression of genes that regulate the cell cycle. In a study using mice, PCB-153 treatment was found to decrease the mRNA levels of cyclin A2, B1, B2, and C in a short-term study. nih.govuky.edu However, it did not affect the mRNA levels of cyclin D1 and D2. nih.govuky.edu

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in regulating cell proliferation and apoptosis. Studies in mice lacking the p50 subunit of NF-κB have shown that the absence of this subunit alters the proliferative and apoptotic changes in the liver in response to PCB-153. nih.govuky.eduoup.com In wild-type mice, PCB-153 increased hepatic NF-κB DNA binding activity and cell proliferation, an effect not seen in p50-deficient mice in a short-term study. nih.govuky.eduoup.com

Cellular Proliferation and Apoptosis Modulation

This hexachlorobiphenyl congener influences the fundamental cellular processes of proliferation and apoptosis.

In studies with wild-type mice, PCB-153 significantly increased cell proliferation. nih.govuky.edu While proliferation was also increased in p50-deficient mice treated with PCB-153 compared to untreated controls, the effect was less pronounced than in wild-type mice. nih.govuky.edu

Regarding apoptosis, or programmed cell death, the livers of p50-deficient mice exhibited greater apoptosis than those of wild-type mice. nih.govuky.edu Interestingly, PCB-153 treatment decreased apoptosis in these p50-deficient mice. nih.govuky.edu In hepatic tumors, the rate of apoptosis was lower than in normal hepatocytes. nih.gov

Inhibition of Intercellular Communication

2,2',3,3',4,4'-Hexachlorobiphenyl can promote tumor growth by inhibiting cellular communication. wikipedia.org This disruption of intercellular communication is a key mechanism in its tumor-promoting activity.

Interactive Data Table: Differentially Expressed Genes in Response to Hexachlorobiphenyl Exposure

| Study Organism/Cell Line | Hexachlorobiphenyl Congener | Technology Used | Number of Differentially Expressed mRNAs | Number of Differentially Expressed lncRNAs | Key Pathways Affected | Reference |

| Zebrafish Embryos | 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB-153) | RNA Sequencing | 633, 2227, or 3378 (dose-dependent) | Not Reported | Circadian Rhythm, FoxO Signaling, Insulin Resistance | researchgate.netnih.gov |

| Human Liver Cells (L-02) | 2,3,3',4,4',5-Hexachlorobiphenyl (PCB 156) | Microarray | 222 | 628 | Metabolic and Inflammatory Processes | nih.gov |

Biotransformation and Metabolite Interactions with Biological Systems

The biotransformation of this compound is a critical factor in its biological activity and persistence. The process involves the formation of various metabolites, primarily through oxidation, which can then interact with biological systems.

Formation and Activity of Hydroxylated Metabolites

The formation of hydroxylated metabolites (OH-PCBs) is a key step in the biotransformation of PCBs. This process is often mediated by cytochrome P-450 enzymes and can proceed through the formation of an arene oxide intermediate. researchgate.netnih.govnih.gov These hydroxylated derivatives can have different biological activities compared to the parent compound.

For instance, the metabolism of the related 2,2',4,4',5,5'-hexachlorobiphenyl in rats and mice leads to the formation of 2,2',4,4',5,5'-hexachloro-3-biphenylol. nih.gov In rabbits, the metabolic products include a monohydroxylated derivative. nih.gov Studies with human liver microsomes have shown that while 2,2',4,4',5,5'-hexachlorobiphenyl itself was not metabolized, other hexachlorobiphenyls were, forming monohydroxylated metabolites. nih.gov This lack of metabolism for 2,2',4,4',5,5'-hexachlorobiphenyl is cited as a reason for its predominance in human adipose tissue. nih.govnih.gov

The formation of these metabolites can be complex, sometimes involving a "1,2-shift" where a chlorine atom moves to an adjacent carbon, as seen in the formation of some hydroxylated PCB metabolites by human cytochrome P450 enzymes. nih.gov

Table: Examples of Hydroxylated Metabolites from Related Hexachlorobiphenyls

| Parent Compound | Metabolite | Species/System |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | 2,2',4,4',5,5'-Hexachloro-3-biphenylol | Mice, Rats |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | Monohydroxylated derivative | Rabbits |

| 2,2',3,3',6,6'-Hexachlorobiphenyl | 2,2',3,3',6,6'-Hexachloro-4-biphenylol | Human hepatic microsomes |

| 2,2',3,3',6,6'-Hexachlorobiphenyl | 2,2',3,3',6,6'-Hexachloro-5-biphenylol | Human hepatic microsomes |

This table is generated based on available data for related compounds and illustrates the types of metabolites that can be formed.

Persistent Metabolites in Biota

The metabolism of PCBs does not always lead to detoxification and excretion. In many cases, the resulting metabolites are also persistent and can bioaccumulate. nih.gov Both the parent PCB congeners and their metabolites, such as hydroxylated and methylsulfonyl derivatives, can be found in various biological tissues. nih.govresearchgate.net

The persistence of these metabolites is a significant concern as they can exert their own toxic effects. For example, chiral methylsulfonyl-PCB metabolites have been found in mammalian tissues as nonracemic mixtures, indicating that one atropisomer is dominant. researchgate.net The specific pattern of persistent metabolites can vary between species, reflecting differences in their metabolic capabilities. nih.gov

The lack of metabolism for certain congeners, such as 2,2',4,4',5,5'-hexachlorobiphenyl by human liver microsomes, directly contributes to its high level of accumulation in human adipose tissue. nih.govnih.gov This highlights how the specifics of biotransformation are a crucial determinant of the long-term fate and impact of these compounds in biological systems.

Ecological Implications and Ecotoxicological Mechanisms of 2,2 ,3,3 ,4,5 Hexachlorobiphenyl

Ecotoxicological Modeling and Risk Assessment Frameworks

Ecotoxicological modeling for polychlorinated biphenyls (PCBs) is a critical tool for understanding their fate, transport, and potential impact on ecosystems. These models are designed to predict the distribution and concentration of PCBs in various environmental compartments, such as water, sediment, and biota. For specific congeners like 2,2',3,3',4,5-hexachlorobiphenyl, these models can help in assessing the ecological risk they pose.

Risk assessment frameworks for PCBs are well-established and generally involve a multi-step process that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. A significant challenge in the risk assessment of PCBs lies in the fact that they exist as complex mixtures of different congeners in the environment, each with its own toxicological profile. Therefore, a congener-specific approach is often necessary for an accurate risk assessment.

Demographic matrix models have been utilized to explore the potential population-level effects of PCBs on wildlife, such as turtles. These models have shown that the impacts of PCBs on juvenile survival and growth can translate to negative effects at the population level. nih.gov Such modeling approaches are crucial for understanding the long-term ecological consequences of PCB contamination.

The process of risk assessment for PCBs at hazardous waste sites is complicated by the weathering of PCB mixtures, leading to congener profiles in the environment that differ significantly from the original commercial products. This necessitates a comprehensive approach that considers the specific congener makeup, all relevant exposure pathways, and various modes of toxicity.

Congener-Specific Bioaccumulation Potentials in Aquatic and Terrestrial Food Webs

Bioaccumulation is a key process in the ecotoxicology of PCBs, leading to the magnification of these compounds in organisms at higher trophic levels. The bioaccumulation potential of a specific PCB congener is influenced by its physicochemical properties, such as its lipophilicity and resistance to metabolic degradation.

Aquatic Food Webs:

In aquatic environments, PCBs partition from the water column and sediment into aquatic organisms. The concentration of PCBs can increase with each step up the food chain, a process known as biomagnification. greenfacts.org The rate of PCB metabolism and elimination varies depending on the animal species and the specific PCB congener. greenfacts.org

Studies have shown that in aquatic ecosystems, the bioaccumulation of PCBs is dependent on the species, its habitat, and the specific type of PCB. greenfacts.org For instance, bottom-dwelling species often exhibit high levels of PCBs due to the high concentrations of these chemicals in the sediment. greenfacts.org The transfer of PCBs through the aquatic food web can lead to significant concentrations in top predators like large fish, seals, dolphins, and whales. greenfacts.org

Terrestrial Food Webs:

In terrestrial ecosystems, PCBs can accumulate in soil and on plant surfaces, entering the food web through organisms like earthworms and insects. These invertebrates are then consumed by birds and mammals, leading to biomagnification. greenfacts.org Research on the Kalamazoo River floodplain, a site contaminated with PCBs, has provided insights into the differential accumulation of PCB congeners in a terrestrial food web. This study found that the congener patterns in earthworms and some insects were similar to those in the soil. However, plants tended to accumulate less chlorinated PCBs, while small mammals showed an enrichment of specific congeners, including PCB 153, 180, 138, 118, and 99. researchgate.net

The bioaccumulation of PCBs in terrestrial food webs is a complex process influenced by the specific bioavailability of congeners from the soil, the various exposure pathways, and the metabolic capabilities of the different organisms within the food web. researchgate.net

Mechanistic Studies in Model Organisms

To understand the toxic effects of this compound at a molecular level, researchers utilize model organisms. These studies help to elucidate the mechanisms of toxicity, including changes in gene expression and the molecular basis of behavioral alterations.

Gene Expression Responses in Aquatic Organisms (e.g., Zebrafish Embryos)

Zebrafish (Danio rerio) are a widely used model organism in ecotoxicology due to their rapid development, genetic tractability, and transparent embryos, which allow for detailed observation of developmental processes. Studies on the effects of other hexachlorobiphenyl congeners on zebrafish embryos provide a framework for understanding the potential impacts of this compound.

For example, exposure of zebrafish embryos to 3,3′,4,4′,5-pentachlorobiphenyl (PCB 126) has been shown to cause widespread DNA hypomethylation in the testis of adult zebrafish, indicating that preconception exposure to certain PCBs can lead to epigenetic changes in gametes. nih.gov Furthermore, this exposure resulted in the differential expression of a large number of genes related to xenobiotic metabolism, oxidative stress, and immune function. nih.gov

Another study on 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) in zebrafish embryos revealed significant alterations in circadian rhythms and the expression of genes related to clock function and metabolism. nih.gov While no major developmental defects were observed at lower concentrations, higher exposure levels led to spinal deformities. nih.gov These findings highlight the potential for specific hexachlorobiphenyl congeners to disrupt fundamental biological processes at the molecular level.

While direct studies on the gene expression changes induced by this compound in zebrafish are limited, the available data on similar congeners suggest that it could also impact critical developmental and metabolic pathways.

Molecular Basis of Behavioral Changes in Experimental Models

Exposure to PCBs has been linked to behavioral changes in various animal models. Understanding the molecular mechanisms underlying these changes is an active area of research.

Studies using mouse models have investigated the behavioral effects of PCB exposure. For instance, the 129SvEv mouse strain has been identified as a suitable model for studying depressive-like behavior, with both males and females exhibiting learned helplessness. nih.gov This provides a potential model system for investigating the neurobehavioral effects of specific PCB congeners.

Comparative Ecotoxicology of Hexachlorobiphenyl Congeners

The toxicity of PCBs is highly dependent on the specific congener, with variations in the number and position of chlorine atoms on the biphenyl (B1667301) rings leading to different toxicological properties. Comparing the ecotoxicology of different hexachlorobiphenyl congeners is essential for understanding the relative risk posed by each compound.

For example, a study comparing the in vitro metabolism of 2,2',3,4',5,5'-hexachlorobiphenyl (B1466043) (PCB 146) in liver microsomes from different species, including rats, guinea pigs, hamsters, and humans, revealed significant species-specific differences in the metabolites produced. This highlights the importance of considering species differences when extrapolating toxicological data.

The toxic equivalency factor (TEF) approach is often used to assess the risk of complex PCB mixtures. This method compares the toxicity of individual "dioxin-like" congeners to that of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). However, the TEF approach may not fully capture the toxicity of all PCB congeners, as some exhibit non-dioxin-like mechanisms of action. epa.gov

While comprehensive comparative ecotoxicological data for this compound is limited, the available information on other hexachlorobiphenyls underscores the principle that each congener possesses a unique toxicological profile that must be considered in environmental risk assessments.

Modeling and Predictive Studies for 2,2 ,3,3 ,4,5 Hexachlorobiphenyl

Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity or environmental fate. nih.govecetoc.org For Polychlorinated Biphenyls (PCBs), QSARs are used to predict various properties without the need for extensive experimental testing. ecetoc.orgnih.gov

Key Principles of QSAR:

Structural Descriptors: QSAR models use numerical values, known as descriptors, to represent the chemical structure. These can include steric, electronic, and hydrophobic properties. nih.gov

Correlation: The models establish a mathematical relationship between these descriptors and a specific endpoint, such as toxicity or bioaccumulation potential. nih.gov

Predictive Power: Once a reliable correlation is established, the model can be used to predict the properties of other, structurally similar chemicals. nih.gov

For hexachlorobiphenyls, QSAR models can predict key parameters related to their environmental distribution. For instance, the octanol-air partition coefficient (KOA) is a critical factor in determining whether a PCB will be found in the atmosphere or will partition to soil and vegetation. nih.gov Studies have shown that for PCBs, the electrostatic field is a primary factor governing the logKOA value, and these values tend to increase with the number of chlorine atoms. nih.gov

In terms of biological activity, QSARs can help predict the binding affinity of PCB congeners to receptors like the aryl hydrocarbon receptor (AhR), which mediates many of the toxic effects of these compounds. nih.gov The structure of the PCB, particularly the chlorine substitution pattern, significantly influences this interaction.

Table 1: Examples of Descriptors Used in QSAR Models for PCBs

| Descriptor Type | Example | Relevance to Environmental Fate & Biological Activity |

| Steric | Molecular volume, Surface area | Influences how the molecule fits into biological receptors and its movement through environmental compartments. |

| Electronic | Dipole moment, Electrostatic potential | Governs interactions with polar molecules like water and biological macromolecules. nih.gov |

| Hydrophobic | Octanol-water partition coefficient (Kow), Octanol-air partition coefficient (Koa) | Predicts the tendency of the compound to accumulate in fatty tissues (bioaccumulation) and partition between different environmental media. sfu.ca |

| Topological | Connectivity indices | Describes the branching and shape of the molecule, which can relate to its persistence and reactivity. |

Environmental Fate and Transport Models

Predicting the environmental journey of 2,2',3,3',4,5-hexachlorobiphenyl requires the use of sophisticated environmental fate and transport models. trulawsuitinfo.com These models are computational systems that simulate the movement and transformation of chemicals in the environment. trulawsuitinfo.com

PCBs are known for their persistence and ability to travel long distances from their original source. nih.govresearchgate.net Models of their environmental fate consider several key processes:

Atmospheric Deposition: PCBs can be transported in the atmosphere and then deposited onto land and water surfaces, leading to widespread, low-level contamination. trulawsuitinfo.com

Partitioning: These compounds move between different environmental compartments—air, water, soil, and sediment—based on their physicochemical properties. nih.gov Less chlorinated congeners are generally more volatile and water-soluble, while highly chlorinated ones like hexachlorobiphenyls tend to adsorb strongly to soil and sediment particles. nih.gov

Bioaccumulation and Biomagnification: Due to their lipophilic (fat-loving) nature, PCBs accumulate in the fatty tissues of organisms. nih.govnih.gov As they move up the food chain, their concentration increases in a process known as biomagnification. nih.gov

Table 2: Key Parameters in Environmental Fate Models for PCBs

| Parameter | Description | Importance for this compound |

| Vapor Pressure | The tendency of a compound to evaporate into the air. | Influences its potential for long-range atmospheric transport. |

| Water Solubility | The maximum amount of the compound that can dissolve in water. | Affects its mobility in aquatic systems and its potential to leach from soils. |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's lipophilicity. | High Kow values for hexachlorobiphenyls indicate a strong tendency to bioaccumulate in organisms. |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | The tendency of a chemical to bind to organic matter in soil and sediment. | Determines its mobility in terrestrial and aquatic environments. |

| Half-life in Air, Water, Soil, and Sediment | The time it takes for half of the chemical to degrade in a specific environmental medium. | The estimated half-life for 2,3,3',4,4',5'-hexachlorobiphenyl (B1204159) in air ranges from 11 to 114 days. epa.gov |

These models are essential for understanding the global distribution of PCBs and for assessing the long-term risks they pose to ecosystems and human health. trulawsuitinfo.comnih.gov

Toxic Equivalency Factor (TEF) Methodology and Limitations for Hexachlorobiphenyls

The Toxic Equivalency Factor (TEF) methodology is a tool used for the risk assessment of complex mixtures of dioxin-like compounds, including certain PCBs. wikipedia.orgornl.gov It expresses the toxicity of these compounds relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.org

The TEF concept is based on the understanding that these compounds share a common mechanism of toxicity, which involves binding to the aryl hydrocarbon receptor (AhR). wikipedia.orgornl.gov To be included in the TEF approach, a compound must: wikipedia.org

Be structurally similar to dioxins.

Bind to the AhR.

Elicit AhR-mediated biochemical and toxic responses.

Be persistent and accumulate in the food chain.

The World Health Organization (WHO) has established consensus TEF values for several dioxin-like PCBs for mammals, fish, and birds. nih.gov

Table 3: WHO-TEF Values for Selected Dioxin-Like PCBs (for Mammals)

| PCB Congener | WHO-TEF (2005) |

| 3,3',4,4',5-Pentachlorobiphenyl (B1202525) (PCB 126) | 0.1 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | 0.03 |

| 2,3,3',4,4',5-Hexachlorobiphenyl (B1222757) (PCB 156) | 0.00003 |

| 2,3,3',4,4',5'-Hexachlorobiphenyl (PCB 157) | 0.00003 |

| 2,3',4,4',5,5'-Hexachlorobiphenyl (PCB 167) | 0.00003 |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | 0.00003 |

| 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) | 0.00003 |

| 3,4,4',5-Tetrachlorobiphenyl (PCB 81) | 0.0001 |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 0.0001 |

| 2,3,4,4',5-Pentachlorobiphenyl (PCB 114) | 0.00003 |

| 2',3,4,4',5-Pentachlorobiphenyl (PCB 123) | 0.00003 |

Source: U.S. Environmental Protection Agency epa.gov

Limitations of the TEF Methodology:

Despite its utility, the TEF approach has several limitations: nih.govnumberanalytics.comresearchgate.net

Additivity Assumption: The model assumes that the toxic effects of the individual compounds in a mixture are additive, which may not always be the case. numberanalytics.comresearchgate.net Non-additive interactions, such as antagonism, have been observed. nih.gov

Species Differences: TEF values can vary significantly between different species (e.g., mammals, fish, birds). nih.gov

Endpoint Specificity: The relative potency of a compound can differ depending on the toxic endpoint being measured. nih.gov

Non-Dioxin-Like Toxicity: The TEF methodology only addresses dioxin-like toxicity and does not account for other toxic effects of PCBs that are not mediated by the AhR, such as neurotoxicity. ornl.gov

Data Gaps: For some congeners, the data available to derive a TEF value is limited. ornl.govnumberanalytics.com

Intake vs. Systemic TEFs: Current TEFs are primarily based on oral intake studies in animals. Their applicability to assess risks from internal body burdens (systemic TEQs) based on human blood or tissue concentrations is a subject of ongoing scientific discussion. researchgate.net